molecular formula C8H6FN3 B2853839 6-Fluorocinnolin-3-amine CAS No. 2470437-28-4

6-Fluorocinnolin-3-amine

Cat. No.: B2853839
CAS No.: 2470437-28-4
M. Wt: 163.155
InChI Key: KFMRMNWYIVQLLL-UHFFFAOYSA-N
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Description

6-Fluorocinnolin-3-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the cinnoline family, which is known for its diverse pharmacological properties. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound for further study.

Preparation Methods

The synthesis of 6-Fluorocinnolin-3-amine can be achieved through various synthetic routes. One common method involves the use of gold-catalyzed amine synthesis by reductive hydroamination of alkynes with nitroarenes . This method provides a blueprint for the general synthesis of amines by catalyst differentiation enabled by triple Au–H/Au+/Au–H relay catalysis. Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions.

Chemical Reactions Analysis

6-Fluorocinnolin-3-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Fluorocinnolin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antiviral, antimicrobial, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Fluorocinnolin-3-amine involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a class of compounds similar to this compound, inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with its targets effectively.

Properties

IUPAC Name

6-fluorocinnolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-8(10)12-11-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMRMNWYIVQLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(C=C2C=C1F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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